Cas no 84773-28-4 ((R)-2-(Methylamino)-2-phenylethanol)
(R)-2-(Methylamino)-2-phenylethanol Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-(Methylamino)-2-phenylethanol
- (2R)-2-(Methylamino)-2-phenylethanol
- OSM-S-343
- (R)-2-Methylamino-2-phenyl-ethanol
- Y13039
- SCHEMBL1964722
- (R)-2-(Methylamino)-2-phenylethan-1-ol
- 84773-28-4
- CS-0151244
- DTXSID90452458
- MFCD20449320
- BS-17635
- (r)-2-(N-methylamino)-2-phenylethanol
- ULIMZYAYESNNIP-VIFPVBQESA-N
- (βR)-β-(Methylamino)benzeneethanol (ACI)
- Benzeneethanol, β-(methylamino)-, (R)- (ZCI)
- (R)-2-Methylamino-2-phenylethanol
- (R)-N-methylphenylglycinol
- DB-327951
- AKOS016844212
-
- MDL: MFCD20449320
- Inchi: 1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1
- InChI Key: ULIMZYAYESNNIP-VIFPVBQESA-N
- SMILES: [C@H](C1C=CC=CC=1)(NC)CO
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 32.3Ų
(R)-2-(Methylamino)-2-phenylethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R15450-250mg |
(R)-2-(Methylamino)-2-phenylethanol |
84773-28-4 | 95% | 250mg |
¥2568.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R15450-1g |
(R)-2-(Methylamino)-2-phenylethanol |
84773-28-4 | 95% | 1g |
¥4230.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R15450-100mg |
(R)-2-(Methylamino)-2-phenylethanol |
84773-28-4 | 95% | 100mg |
¥1483.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN446-100mg |
(R)-2-(Methylamino)-2-phenylethanol |
84773-28-4 | 95+% | 100mg |
3148CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN446-50mg |
(R)-2-(Methylamino)-2-phenylethanol |
84773-28-4 | 95+% | 50mg |
1460.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN446-200mg |
(R)-2-(Methylamino)-2-phenylethanol |
84773-28-4 | 95+% | 200mg |
3663.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | D248750-1g |
(R)-2-(Methylamino)-2-phenylethanol |
84773-28-4 | 95% | 1g |
$685 | 2024-08-03 | |
| abcr | AB544223-250 mg |
(R)-2-(Methylamino)-2-phenylethan-1-ol; . |
84773-28-4 | 250mg |
€826.80 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1225455-1g |
(R)-2-(Methylamino)-2-phenylethanol |
84773-28-4 | 95% | 1g |
$1500 | 2024-06-03 | |
| Alichem | A019119219-1g |
(R)-2-(Methylamino)-2-phenylethanol |
84773-28-4 | 95% | 1g |
$598.40 | 2023-08-31 |
(R)-2-(Methylamino)-2-phenylethanol Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; 1 h
Production Method 2
1.2 Reagents: Potassium hydroxide Solvents: Water
Production Method 3
1.2 Reagents: Methanol ; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; 1 h, rt
Production Method 4
1.2 Reagents: Methanol ; rt
Production Method 5
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 40 °C; 40 °C → reflux; 18 h, reflux; reflux → 30 °C
(R)-2-(Methylamino)-2-phenylethanol Raw materials
- (R)-a-(Methylamino)-benzeneacetic acid
- (R)-ethoxycarbonylamino-phenyl-acetic acid
- Formyl-D-phenylglycine
- 2-Amino-2-phenylacetic acid; (R)-form, N-Formyl, Me ester
(R)-2-(Methylamino)-2-phenylethanol Preparation Products
(R)-2-(Methylamino)-2-phenylethanol Suppliers
(R)-2-(Methylamino)-2-phenylethanol Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on (R)-2-(Methylamino)-2-phenylethanol
Comprehensive Overview of (R)-2-(Methylamino)-2-phenylethanol (CAS No. 84773-28-4): Properties, Applications, and Industry Insights
(R)-2-(Methylamino)-2-phenylethanol (CAS No. 84773-28-4) is a chiral organic compound with significant relevance in pharmaceutical and chemical research. This enantiomerically pure substance belongs to the class of amino alcohols, characterized by its phenylethanol backbone and methylamino functional group. Its stereospecific structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in asymmetric catalysis and drug development.
The growing demand for chiral building blocks like (R)-2-(Methylamino)-2-phenylethanol reflects broader trends in precision medicine and green chemistry. Researchers frequently search for "CAS 84773-28-4 supplier," "enantioselective synthesis of phenylethanol derivatives," or "applications of (R)-amino alcohols in pharmaceuticals," highlighting its industrial importance. The compound's high optical purity (>98% ee) and structural versatility enable its use in creating β-adrenergic receptor ligands and other therapeutic agents.
From a synthetic chemistry perspective, 84773-28-4 demonstrates remarkable stability under various reaction conditions. Recent publications emphasize its role in developing sustainable catalytic processes, aligning with the pharmaceutical industry's focus on atom economy and waste reduction. Analytical techniques such as HPLC chiral separation and X-ray crystallography confirm its configuration, while FT-IR and NMR spectroscopy validate its chemical identity.
The compound's physicochemical properties include a molecular weight of 165.23 g/mol, melting point range of 89-92°C, and solubility in polar organic solvents. These characteristics make (R)-2-(Methylamino)-2-phenylethanol particularly suitable for multistep organic synthesis. Industry professionals often inquire about "scale-up production of CAS 84773-28-4" and "derivatization strategies for amino alcohols," indicating its commercial potential.
Emerging applications in biocatalysis and continuous flow chemistry have renewed interest in this compound. Its molecular structure serves as a template for designing novel enzyme inhibitors and chiral auxiliaries. The pharmaceutical sector values its potential in creating central nervous system (CNS) drugs, with particular attention to its blood-brain barrier permeability characteristics.
Quality control protocols for 84773-28-4 typically involve chiral stationary phase chromatography to ensure enantiomeric excess. Regulatory documentation emphasizes proper storage conditions (2-8°C under inert atmosphere) to maintain stability. The compound's low hygroscopicity and crystalline form facilitate handling in industrial settings, addressing common queries about "handling precautions for amino alcohols."
Recent patent literature reveals innovative uses of (R)-2-(Methylamino)-2-phenylethanol in smart materials and molecular recognition systems. Its structural features enable participation in hydrogen bonding networks, making it valuable for supramolecular chemistry applications. Academic researchers frequently investigate its conformational dynamics through computational chemistry methods.
The global market for chiral intermediates like CAS 84773-28-4 continues to expand, driven by demand for single-enantiomer drugs. Industry reports highlight compound-specific searches such as "price trends for (R)-2-(Methylamino)-2-phenylethanol" and "technical specifications of 84773-28-4." Manufacturers emphasize GMP-compliant synthesis routes to meet pharmaceutical grade requirements.
Environmental considerations have prompted development of greener synthetic routes to (R)-2-(Methylamino)-2-phenylethanol. Modern approaches utilize organocatalysis and biocatalytic resolution instead of traditional metal-catalyzed methods. These advancements respond to searches for "eco-friendly production of chiral phenylethanol derivatives" and "sustainable chiral chemistry."
Future research directions may explore the compound's potential in neuroscience applications and advanced drug delivery systems. Its structural similarity to neurotransmitter precursors makes 84773-28-4 particularly interesting for neuropharmacology studies. The scientific community continues to investigate its structure-activity relationships through molecular docking simulations.
84773-28-4 ((R)-2-(Methylamino)-2-phenylethanol) Related Products
- 14231-57-3((R)-(−)-N-Benzyl-2-phenylglycinol)
- 27594-65-6(2-(methylamino)-2-phenylethan-1-ol)
- 143394-39-2((2S)-2-(methylamino)-2-phenylethan-1-ol)
- 112211-92-4((R)-2-Isopropylamino-2-phenylethanol)
- 2202-65-5(Benzeneethanol, b-(dimethylamino)-, (R)-)
- 1063734-78-0((S)-2-(Ethylamino)-2-phenylethanol)
- 1810074-71-5((S)-2-(Methylamino)-2-phenylethanol hydrochloride)
- 6273-68-3(Benzeneethanol, b-[methyl(phenylmethyl)amino]-)
- 24417-07-0(2-(Ethylamino)-2-phenylethan-1-ol)
- 6273-59-2(2-(Benzylamino)-2-phenylethan-1-ol)